molecular formula C22H22N2OS2 B2988487 4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide CAS No. 923430-68-6

4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide

Cat. No.: B2988487
CAS No.: 923430-68-6
M. Wt: 394.55
InChI Key: HPBKWYZKKQDPIQ-UHFFFAOYSA-N
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Description

This compound features a dihydronaphtho[1,2-d]thiazole core substituted with a butanamide chain bearing a benzylthio group. Its molecular structure combines a rigid heterocyclic system with a flexible sulfur-containing side chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-benzylsulfanyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c25-20(11-6-14-26-15-16-7-2-1-3-8-16)23-22-24-21-18-10-5-4-9-17(18)12-13-19(21)27-22/h1-5,7-10H,6,11-15H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBKWYZKKQDPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N2S2
  • Molecular Weight : 342.49 g/mol

The biological activity of this compound is hypothesized to be mediated through several pathways:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Activity : The benzylthio group is known to enhance the antimicrobial activity of compounds against Gram-positive and Gram-negative bacteria.
  • Cholinergic Modulation : Similar compounds have been shown to modulate cholinergic receptors, indicating potential neuroprotective effects.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of related compounds in vitro. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827). The IC50 values for these compounds ranged from 6.26 to 20.46 µM in 2D assays, indicating promising antitumor potential .

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated that it exhibits significant antibacterial activity.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195

These findings suggest that compounds with similar structures can serve as potential antibacterial agents.

Case Studies

Case Study 1: Antitumor Efficacy
In a study published in Compounds, a series of synthesized compounds demonstrated notable antitumor activity through cell cycle arrest and induction of apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial effects of thiazole derivatives, including those structurally related to our compound, showed effective inhibition against various pathogens, supporting the hypothesis that modifications to the benzylthio group can enhance biological activity .

Comparison with Similar Compounds

4-Benzoyl-N-(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide

  • Structural Difference : Replaces the benzylthio-butanamide group with a benzoyl-substituted benzamide.
  • Molecular Formula : C₂₅H₁₈N₂O₂S (410.49 g/mol).
  • Key Features: The benzoyl group introduces a ketone, increasing polarity compared to the benzylthio group.
  • Implications : The benzoyl group may enhance π-π stacking interactions but reduce lipophilicity compared to the benzylthio substituent.

N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)nonanamide

  • Structural Difference: Features a longer aliphatic chain (nonanamide) instead of the benzylthio-butanamide group.
  • Absence of aromatic sulfur may alter binding affinity in biological targets.
  • Implications: Longer chains could enhance pharmacokinetic properties but may reduce specificity due to non-specific hydrophobic interactions.

N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

  • Molecular Formula : C₂₁H₂₀N₂O₃S (380.46 g/mol).
  • Structural Difference : Substitutes the benzylthio-butanamide with a dimethoxyphenyl-acetamide group.
  • Acetamide’s shorter chain may reduce conformational flexibility compared to butanamide.
  • Implications : Methoxy groups could improve solubility and interaction with polar residues in target proteins.

2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide

  • Structural Difference : Contains a sulfamoylphenyl group and dimethylbenzo[d]thiazole instead of the dihydronaphthothiazole core.
  • Spectroscopic Data :
    • IR : C=O (1689 cm⁻¹), C=N (1618 cm⁻¹), SO₂ (1382, 1155 cm⁻¹).
    • ¹H-NMR : Aromatic protons at 7.1–8.1 ppm, NH signals at 9.9 and 10.6 ppm.

S-Alkylated 1,2,4-Triazoles

  • Example Compounds: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15].
  • Key Features :
    • Sulfonyl and triazole groups enhance electron-withdrawing effects, contrasting with the electron-rich benzylthio group.
    • IR data for similar compounds show νC=S at 1247–1255 cm⁻¹, comparable to benzylthio vibrations.
  • Implications : Triazole systems may offer better metabolic stability but differ in conformational rigidity compared to the dihydronaphthothiazole core.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Features Molecular Weight (g/mol) Key Functional Groups
Target Compound Dihydronaphtho[1,2-d]thiazole Benzylthio-butanamide Not provided Thioether, amide, thiazole
4-Benzoyl-N-(...thiazol-2-yl)benzamide Dihydronaphtho[1,2-d]thiazole Benzoyl-benzamide 410.49 Ketone, amide, thiazole
N-(...thiazol-2-yl)nonanamide Dihydronaphtho[1,2-d]thiazole Nonanamide Not provided Amide, alkyl chain, thiazole
N-(...dimethoxyphenyl)acetamide Dihydronaphtho[1,2-d]thiazole 3,4-Dimethoxyphenyl-acetamide 380.46 Methoxy, amide, thiazole
2-(...sulfamoylphenyl)acetamide Benzo[d]thiazole Sulfamoylphenyl, dimethylthiazole Not provided Sulfonamide, amide, thiazole

Research Findings and Implications

  • Synthetic Routes : Compounds with dihydronaphthothiazole cores (e.g., ) often employ Friedel-Crafts alkylation and cyclocondensation reactions. The benzylthio group in the target compound may require selective S-alkylation, as seen in triazole derivatives .
  • Spectroscopic Trends :
    • Thioether (C-S) stretches in IR (~1240–1255 cm⁻¹) are consistent across sulfur-containing analogs .
    • Amide C=O stretches (~1660–1680 cm⁻¹) vary slightly depending on electronic effects of substituents .

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